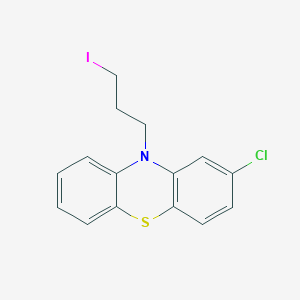
4,4'-Dithiobis[2,5-bis(1,1-dimethylethyl)-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dithiobis[2,5-bis(1,1-dimethylethyl)-phenol] is an organic compound with the molecular formula C28H42O2S2. It is known for its unique structure, which includes two phenolic groups connected by a sulfur bridge. This compound is often used in various industrial and scientific applications due to its antioxidant properties and ability to stabilize polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dithiobis[2,5-bis(1,1-dimethylethyl)-phenol] typically involves the reaction of 2,5-bis(1,1-dimethylethyl)-phenol with sulfur dichloride (SCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with enhanced safety measures and automation to handle the reactive intermediates .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Dithiobis[2,5-bis(1,1-dimethylethyl)-phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The sulfur bridge can be reduced to thiols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Quinones.
Reduction: Thiols.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
4,4’-Dithiobis[2,5-bis(1,1-dimethylethyl)-phenol] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its antioxidant properties in preventing oxidative stress-related diseases.
Industry: Utilized in the stabilization of lubricants and fuels to enhance their shelf life.
Wirkmechanismus
The antioxidant activity of 4,4’-Dithiobis[2,5-bis(1,1-dimethylethyl)-phenol] is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl groups, neutralizing free radicals. The sulfur bridge also plays a role in stabilizing the radical intermediates formed during the antioxidant process. This dual mechanism makes it highly effective in preventing oxidative degradation .
Vergleich Mit ähnlichen Verbindungen
Phenol, 4,4’-methylenebis[2,6-bis(1,1-dimethylethyl)-]: Similar structure but with a methylene bridge instead of a sulfur bridge.
Phenol, 2,4-bis(1,1-dimethylethyl)-: Lacks the sulfur bridge and has different antioxidant properties.
Uniqueness: 4,4’-Dithiobis[2,5-bis(1,1-dimethylethyl)-phenol] is unique due to its sulfur bridge, which enhances its antioxidant properties and makes it more effective in stabilizing polymers compared to its methylene-bridged counterparts .
Eigenschaften
Molekularformel |
C28H42O2S2 |
|---|---|
Molekulargewicht |
474.8 g/mol |
IUPAC-Name |
2,5-ditert-butyl-4-[(2,5-ditert-butyl-4-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C28H42O2S2/c1-25(2,3)17-15-23(19(13-21(17)29)27(7,8)9)31-32-24-16-18(26(4,5)6)22(30)14-20(24)28(10,11)12/h13-16,29-30H,1-12H3 |
InChI-Schlüssel |
CIKYTUATSLCEKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1SSC2=CC(=C(C=C2C(C)(C)C)O)C(C)(C)C)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate](/img/structure/B13848230.png)



![[(8R,9R,13S,14R,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13848248.png)




![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)




